

# A Comprehensive Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Chloro-7-methoxyquinoline-6-carboxamide*

Cat. No.: *B1359183*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of **4-Chloro-7-methoxyquinoline-6-carboxamide**, a pivotal intermediate in modern pharmaceutical synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis, its critical role in the development of targeted cancer therapies, and the broader context of the quinoline scaffold in medicinal chemistry.

## Core Identity and Nomenclature

The compound is authoritatively identified by its IUPAC name: **4-chloro-7-methoxyquinoline-6-carboxamide**.<sup>[1][2]</sup> It is a halogenated organic compound belonging to the quinoline class of heterocyclic aromatics.<sup>[3]</sup> At ambient temperatures, it presents as a white to light yellow solid with limited solubility in water but moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).<sup>[3][4]</sup>

Its primary significance in the scientific community stems from its role as a direct precursor in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor used in oncology.<sup>[5][6]</sup>

## Physicochemical Properties

A summary of the compound's key identifiers and properties is presented below for rapid reference.

Property	Value	Source(s)
CAS Number	417721-36-9	[1][2][7]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>	[2][3][7]
Molecular Weight	236.65 g/mol	[2][7]
Appearance	White to off-white or light yellow solid	[3][4]
Density	~1.4 g/cm <sup>3</sup>	[4][8]
Boiling Point	426.7 °C at 760 mmHg	[4][8]
InChI Key	ZBTVNIDMGKZSGC-UHFFFAOYSA-N	[1]
SMILES	<chem>COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl</chem>	[1][2]

## Synthesis Methodologies: A Strategic Overview

The synthesis of **4-chloro-7-methoxyquinoline-6-carboxamide** is a critical step in the manufacturing pathway of its downstream products. Several routes have been established, each with distinct advantages concerning yield, reagent safety, and scalability. The choice of a specific pathway is often dictated by the available starting materials and the desired purity of the final product.

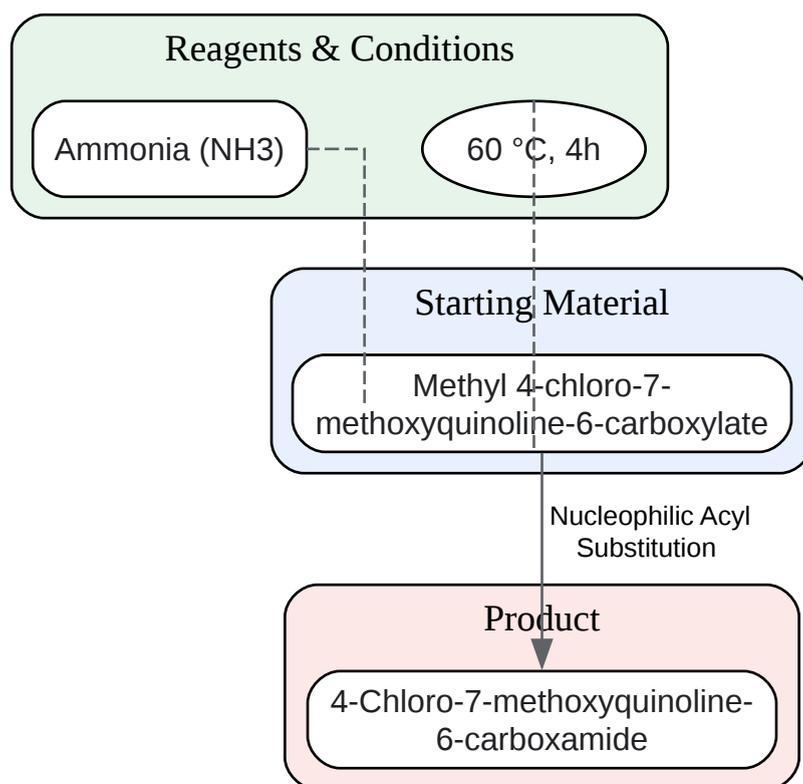
### Route 1: Amidation of a Carboxylate Ester

A prevalent and high-yielding method involves the direct amidation of the corresponding methyl ester, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. This process is a classic nucleophilic acyl substitution.

Experimental Protocol:

- Setup: A 500 mL three-necked flask is charged with ammonia (e.g., 200 mL, 5.2 mol).[7][9]

- Reagent Addition: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (e.g., 10 g, 39.8 mmol) is added to the ammonia solution.[7][9]
- Reaction: The mixture is heated to 60 °C and allowed to react for approximately 4 hours.[7][9] The ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.
- Workup: Upon completion, the reaction is cooled to room temperature.[7][9]
- Extraction & Isolation: The product is extracted from the aqueous mixture using a suitable organic solvent, such as dichloromethane. The organic layers are combined, dried, and concentrated to yield the final product as a light yellow solid, with reported yields around 85%.[7]



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the amidation of the carboxylate ester.

## Route 2: Chlorination of a Hydroxyquinoline Precursor

An alternative strategy, often employed in industrial settings, involves building the core and then introducing the critical chlorine atom at the C4 position.[\[10\]](#)

Experimental Protocol:

- **Step A (Cyclization):** 4-amino-2-methoxybenzamide undergoes a nucleophilic substitution reaction to form 4-hydroxy-7-methoxyquinoline-6-carboxamide. This step constructs the quinoline ring system.[\[10\]](#)
- **Step B (Chlorination):** The resulting 4-hydroxy-7-methoxyquinoline-6-carboxamide is subjected to a chlorination reaction.[\[10\]](#)
- **Reagent Details:** The intermediate is dissolved in a solvent like tetrahydrofuran with a base such as diisopropylethylamine. A chlorinating agent, typically thionyl chloride (SOCl<sub>2</sub>), is added.[\[10\]](#) The hydroxyl group at the C4 position is a good leaving group after protonation, allowing for substitution by the chloride ion.
- **Reaction Conditions:** The mixture is heated (e.g., 60-65 °C) for 6-8 hours to drive the reaction to completion.[\[10\]](#)
- **Isolation:** After the reaction, the solvent is removed under reduced pressure. The residue is quenched with water, causing the product to precipitate. The solid is then collected by filtration, yielding the target compound with reported yields as high as 89%.[\[10\]](#)

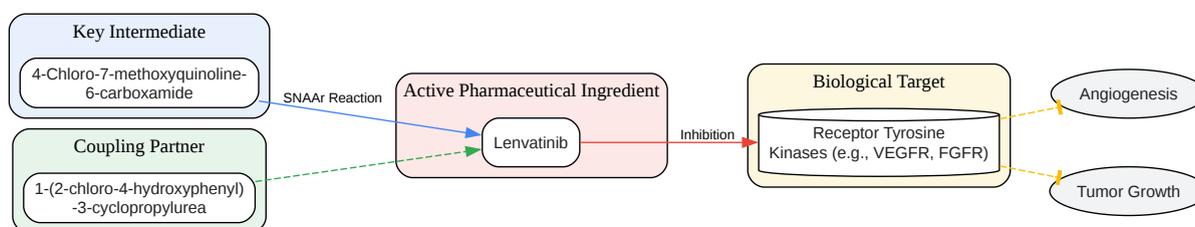
## Application in Targeted Drug Synthesis: The Lenvatinib Pathway

The paramount application of **4-chloro-7-methoxyquinoline-6-carboxamide** is its function as the penultimate intermediate in the synthesis of Lenvatinib.[\[5\]](#)[\[6\]](#) Lenvatinib is a potent oral multi-target tyrosine kinase inhibitor (TKI) approved for treating various cancers, including thyroid, liver, and kidney cancer.[\[5\]](#)[\[6\]](#)

The synthesis of Lenvatinib from this intermediate involves a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction.

## Reaction Protocol:

- Coupling Reaction: **4-chloro-7-methoxyquinoline-6-carboxamide** is reacted with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.<sup>[5][11]</sup>
- Conditions: The reaction is typically carried out in a polar aprotic solvent like DMSO in the presence of a base, such as cesium carbonate or sodium methoxide.<sup>[5][11]</sup> The base deprotonates the hydroxyl group on the urea derivative, creating a potent nucleophile.
- Mechanism: This nucleophile then attacks the C4 position of the quinoline ring, displacing the chloride—a good leaving group. The electron-withdrawing nature of the quinoline nitrogen facilitates this attack.
- Final Product: The reaction yields the final active pharmaceutical ingredient, Lenvatinib [4-(3-Chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide].<sup>[11]</sup>



[Click to download full resolution via product page](#)

Caption: Logical pathway from precursor to Lenvatinib and its therapeutic action.

## Broader Biological Context and Future Research Directions

The quinoline scaffold, of which this compound is a derivative, is recognized as a "privileged structure" in medicinal chemistry.[6] This designation is due to its recurring presence in molecules with a wide array of biological activities.

- **Anticancer Properties:** Beyond Lenvatinib, numerous quinoline derivatives have been shown to inhibit tumor growth, induce apoptosis, and prevent angiogenesis.[6]
- **Antimicrobial Activity:** The quinoline core is famous for its role in antimalarial drugs like chloroquine and has been explored for activity against various bacteria and fungi.[6]
- **Structure-Activity Relationships (SAR):** **4-chloro-7-methoxyquinoline-6-carboxamide** serves as an excellent starting point for SAR studies. Systematic modification of its functional groups—the C6-carboxamide, the C4-chloro, and the C7-methoxy groups—can lead to the discovery of novel compounds with inhibitory activity against new protein targets in oncology, infectious diseases, and neuroinflammation.[6]

## Safety and Handling

As a laboratory chemical, proper handling is essential. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Recommended Precautions:

- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][12]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12]

- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [\[13\]](#)
- Spills: In case of a spill, avoid generating dust. Clean up spills promptly using appropriate absorbent materials and dispose of waste according to institutional and local regulations. [\[12\]](#)

## References

- Title: **4-Chloro-7-methoxyquinoline-6-carboxamide** CAS 417721-36-9 Source: Heim Sólskin Pharma URL: [\[Link\]](#)
- Title: **4-Chloro-7-methoxyquinoline-6-carboxamide** | C11H9CIN2O2 | CID 22936418 Source: PubChem URL: [\[Link\]](#)
- Title: Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer Source: Ningbo Inno Pharmchem Co., Ltd. URL: [\[Link\]](#)
- Title: CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide Source: Google Patents URL
- Title: EP3620452A1 - Process for the preparation of lenvatinib Source: Google Patents URL
- Title: CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide Source: Pharmaffiliates URL: [\[Link\]](#)
- Title: **4-Chloro-7-methoxyquinoline-6-carboxamide** CAS 417721-36-9 Source: Home Sunshine Pharma URL: [\[Link\]](#)
- Title: **4-Chloro-7-Methoxyquinoline-6-Carboxamide** Source: MySkinRecipes URL: [\[Link\]](#)
- Title: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10CINO3 Source: PubChem URL: [\[Link\]](#)
- Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: PubMed Central (PMC) URL: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. jk-sci.com [jk-sci.com]
- 2. 4-Chloro-7-methoxyquinoline-6-carboxamide | C<sub>11</sub>H<sub>9</sub>ClN<sub>2</sub>O<sub>2</sub> | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. tlh.hspchem.com [tlh.hspchem.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-chloro-7-Methoxyquinoline-6-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 4-chloro-7-Methoxyquinoline-6-carboxamide | 417721-36-9 [chemicalbook.com]
- 10. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
- 11. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 417721-36-9|4-Chloro-7-methoxyquinoline-6-carboxamide|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359183#4-chloro-7-methoxyquinoline-6-carboxamide-iupac-name]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)